5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole 5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole
Brand Name: Vulcanchem
CAS No.: 2364584-64-3
VCID: VC11652649
InChI: InChI=1S/C10H4Cl2F3NO/c11-6-2-1-5(10(13,14)15)8(9(6)12)7-3-16-4-17-7/h1-4H
SMILES: C1=CC(=C(C(=C1C(F)(F)F)C2=CN=CO2)Cl)Cl
Molecular Formula: C10H4Cl2F3NO
Molecular Weight: 282.04 g/mol

5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole

CAS No.: 2364584-64-3

Cat. No.: VC11652649

Molecular Formula: C10H4Cl2F3NO

Molecular Weight: 282.04 g/mol

* For research use only. Not for human or veterinary use.

5-(2,3-dichloro-6-(trifluoromethyl)phenyl)oxazole - 2364584-64-3

Specification

CAS No. 2364584-64-3
Molecular Formula C10H4Cl2F3NO
Molecular Weight 282.04 g/mol
IUPAC Name 5-[2,3-dichloro-6-(trifluoromethyl)phenyl]-1,3-oxazole
Standard InChI InChI=1S/C10H4Cl2F3NO/c11-6-2-1-5(10(13,14)15)8(9(6)12)7-3-16-4-17-7/h1-4H
Standard InChI Key XQQZDCFEIBWQKZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C(F)(F)F)C2=CN=CO2)Cl)Cl
Canonical SMILES C1=CC(=C(C(=C1C(F)(F)F)C2=CN=CO2)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure (Fig. 1) combines a dichlorotrifluoromethylphenyl group with an oxazole heterocycle. Key features include:

  • Phenyl Ring Substitutions: Chlorine atoms at positions 2 and 6 enhance electrophilicity, while the electron-withdrawing trifluoromethyl group at position 3 stabilizes the aromatic system.

  • Oxazole Ring: A five-membered heterocycle with oxygen and nitrogen atoms, contributing to π-π stacking interactions in biological targets .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₄Cl₂F₃NO
Molecular Weight (g/mol)282.04
SMILESC1=CC(=C(C(=C1C(F)(F)F)Cl)C2=CN=CO2)Cl
InChI KeyMTDPMEVKZYZTOI-UHFFFAOYSA-N

Source: VulcanChem (2023).

Synthetic Methodologies

Existing Routes

Although no explicit synthesis for 5-(2,6-dichloro-3-(trifluoromethyl)phenyl)oxazole is documented, analogous oxazoles are typically synthesized via:

  • Condensation Reactions: Between α-halo ketones and amides under basic conditions .

  • Cyclodehydration: Of β-ketoamides using reagents like phosphorus oxychloride .

A related patent (CN103396366B) describes the synthesis of a pyrazole derivative using 2,6-dichloro-4-trifluoromethylaniline, suggesting potential adaptivity for oxazole formation . Key steps include diazotization and cyclization in acidic media, though yields remain suboptimal (≤75%) .

Optimization Challenges

  • Regioselectivity: Ensuring proper orientation of substituents during cyclization.

  • Harsh Conditions: Current methods require concentrated acids (e.g., H₂SO₄) and low temperatures, increasing environmental and operational costs .

Applications in Drug Discovery

Table 2: Biological Activities of Selected Oxazole Derivatives

CompoundActivity (IC₅₀/EC₅₀, μM)Target Cell Line
2,5-Bis(3’-indolyl)oxazole1.13–5.69MCF-7, A-427, RT-112
3-(Thiophen-2-yl)oxazole0.31–16.16LCLC-103H, DAN-G, KYSE-70

Source: PMC (2019) .

Agrochemistry Applications

Chlorinated oxazoles are precursors to herbicides and fungicides, leveraging their electrophilic character to disrupt microbial enzyme activity.

Future Research Directions

  • Synthetic Innovation: Developing catalytic, one-pot methods to improve yields and reduce waste .

  • Biological Screening: Prioritizing assays against kinase targets (e.g., EGFR, VEGFR) given the oxazole’s ATP-mimetic potential .

  • Structure-Activity Relationships (SAR): Modifying the chlorine/trifluoromethyl ratio to optimize pharmacokinetics.

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